molecular formula C7H7N3 B3005726 5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-06-9

5-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3005726
CAS No.: 76006-06-9
M. Wt: 133.154
InChI Key: NGMNOLUZNGMBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ultrasound-Promoted Synthesis : Fused polycyclic derivatives of 5-methyl-1H-pyrazolo[3,4-c]pyridine were synthesized using ultrasound irradiation, demonstrating a rapid and efficient method for producing these compounds with high yields (Nikpassand et al., 2010).

  • Microwave-Assisted Synthesis in Water : A one-pot condensation method facilitated the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation in aqueous media, proving useful for preparing N-fused heterocycles (Polo et al., 2017).

  • Ionic Liquid Synthesis : The reaction of specific amines with α,β-unsaturated ketones in ionic liquid without a catalyst resulted in the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, highlighting a milder, environmentally friendly synthesis approach (Shi et al., 2010).

Biomedical Applications

  • Antibacterial Activity : Certain this compound derivatives exhibited promising antibacterial properties against various bacterial strains, indicating their potential as antibacterial agents (Maqbool et al., 2014).

  • Antiviral Activity : Derivatives of this compound showed efficacy against viruses like Herpes simplex, highlighting their potential in antiviral drug development (Bernardino et al., 2007).

Materials Science

  • Corrosion Inhibition : Aryl pyrazolo pyridine derivatives demonstrated effectiveness as corrosion inhibitors for metals in acidic environments, suggesting their application in material preservation (Sudheer & Quraishi, 2015).

  • Optical and Quantum Electronics : Certain pyrazolo[4,3-b]pyridine derivatives were utilized in the development of devices showcasing photovoltaic properties and thermal stability, indicating their potential in electronics (El-Menyawy et al., 2019).

Safety and Hazards

The safety data sheet of a similar compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine, suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives involve the development of new synthetic strategies and approaches . There is also interest in the potential applications of these compounds in fragment-based drug discovery due to their prevalence in biologically active compounds .

Properties

IUPAC Name

5-methyl-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMNOLUZNGMBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.